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  • Product: N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine
  • CAS: 741290-33-5

Core Science & Biosynthesis

Foundational

physicochemical properties of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine

An In-Depth Technical Guide to the Physicochemical Properties of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine Introduction: Unveiling the Profile of a Versatile Diamine N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine

Introduction: Unveiling the Profile of a Versatile Diamine

N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine is a heterocyclic compound featuring a furan ring, a tertiary amine, and a primary amine, all linked by an ethylenediamine backbone. This unique combination of functional groups imparts a specific set of physicochemical properties that are critical to its potential applications in fields ranging from medicinal chemistry to materials science. The furan moiety, a common scaffold in pharmacologically active compounds, offers distinct electronic and steric properties, while the diamine chain provides sites for hydrogen bonding and acid-base interactions.[1]

Understanding the fundamental physicochemical characteristics of this molecule is not merely an academic exercise. For drug development professionals, properties like solubility, lipophilicity (LogP), and ionization constant (pKa) are paramount as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For materials scientists, stability and reactivity are key determinants of a compound's suitability as a monomer or building block.

This guide provides a comprehensive analysis of the core . It is designed for researchers and scientists, offering not just data, but also the causality behind experimental choices and detailed, field-proven protocols for empirical determination.

Section 1: Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise identity and fundamental properties. These data serve as the bedrock for all subsequent experimental design and interpretation.

Chemical Structure:

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource/Method
IUPAC Name N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamineIUPAC Nomenclature
CAS Number 741290-33-5
Molecular Formula C₉H₁₆N₂OCalculated
Molecular Weight 168.24 g/mol Calculated
Appearance Not specified (likely a liquid at STP)Inferred from similar structures

Section 2: Ionization Behavior (pKa) - The Key to pH-Dependent Activity

The presence of two amine groups—one primary and one tertiary—makes N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine a basic compound capable of accepting protons. The acid dissociation constant (pKa) of its conjugate acid dictates the extent of ionization at a given pH. This is a critical parameter, as the charge state of a molecule profoundly affects its solubility, membrane permeability, and interaction with biological targets.

The two nitrogen atoms will have distinct pKa values. The primary amine is expected to be more basic (higher pKa) than the tertiary amine due to steric hindrance and electronic effects from the adjacent furan-methyl group.

Expert Insight: Why Potentiometric Titration is the Gold Standard

While other methods like UV-Vis or NMR spectroscopy can be used, potentiometric titration remains the most direct and accurate method for pKa determination.[2][3] It relies on a fundamental acid-base reaction, monitoring the change in pH of a solution as a titrant of known concentration is added. This provides a direct measure of the compound's buffering capacity and reveals the precise pH at which 50% of the amine groups are protonated—the definition of pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a robust method for determining the pKa values of the subject diamine.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine and dissolve it in 50 mL of 0.01 M KCl solution (to maintain constant ionic strength).

  • Titration Setup: Place the solution in a temperature-controlled beaker (25°C) with a magnetic stirrer. Calibrate a high-precision pH meter with standard buffers (pH 4.0, 7.0, 10.0).

  • Acidification: Add a stoichiometric excess of standardized 0.1 M HCl to fully protonate both amine groups. The starting pH should be below 2.

  • Titration: Begin the titration by adding small, precise increments (e.g., 0.05 mL) of standardized 0.1 M NaOH.

  • Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH is above 11 to ensure both deprotonation events are captured.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first pKa will be for the tertiary amine (less basic), and the second for the primary amine (more basic).

Workflow for pKa Determination

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in 0.01 M KCl C Acidify with HCl (pH < 2) A->C B Calibrate pH Meter D Add 0.1 M NaOH in increments C->D E Record pH after each addition D->E Allow stabilization E->D Repeat until pH > 11 F Plot pH vs. Volume NaOH E->F G Identify Half-Equivalence Points F->G H Determine pKa values G->H

Caption: Workflow for pKa determination via potentiometric titration.

Section 3: Solubility Profile - "Like Dissolves Like"

Solubility is a cornerstone property influencing everything from reaction conditions to bioavailability. The structure of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine suggests a mixed solubility profile. The polar amine groups can form hydrogen bonds with water, imparting aqueous solubility, particularly at acidic pH where the amines are protonated to form more soluble amine salts.[4] Conversely, the furan ring and alkyl groups provide lipophilic character, suggesting solubility in organic solvents.

Expert Insight: A Systematic Approach to Solubility

A qualitative, systematic approach is the most efficient way to initially profile a compound's solubility.[5] By testing solubility in a sequence of solvents (water, acid, base), one can quickly classify the compound based on its functional groups. This method is self-validating; for an amine, solubility in dilute acid is a strong confirmatory indicator of its basic nature.[6][7]

Experimental Protocol: Qualitative Solubility Classification

Methodology:

  • Water Solubility: To ~20 mg of the compound in a test tube, add 1 mL of deionized water. Agitate vigorously. Observe if the compound dissolves completely.

  • Acid Solubility (Confirmatory for Amines): If insoluble in water, add 1 mL of 5% HCl (aq) to a fresh sample. Agitation should lead to the formation of the hydrochloride salt. Observe for dissolution.[5]

  • Base Solubility: To a fresh sample, add 1 mL of 5% NaOH (aq). As an amine, the compound is expected to be insoluble.

  • Organic Solvent Solubility: Test solubility in common organic solvents like methanol, dichloromethane, and ethyl acetate using the same procedure as in Step 1.

Workflow for Solubility Testing

Solubility_Testing Start Start with ~20mg sample TestWater Add 1mL Water Agitate Start->TestWater IsSolubleWater Soluble? TestWater->IsSolubleWater ClassS Result: Water Soluble IsSolubleWater->ClassS Yes TestHCl Add 1mL 5% HCl Agitate IsSolubleWater->TestHCl No IsSolubleHCl Soluble? TestHCl->IsSolubleHCl ClassB Result: Basic Compound (Amine) IsSolubleHCl->ClassB Yes TestOrg Test Organic Solvents (MeOH, DCM, etc.) IsSolubleHCl->TestOrg No Insoluble Result: Likely Insoluble TestOrg->Insoluble

Caption: Decision workflow for qualitative solubility classification.

Section 4: Lipophilicity (LogP/LogD) - Balancing Water and Fat Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of a drug's ability to cross cell membranes. It is quantified as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH for ionizable compounds. For an amine, LogD at physiological pH (7.4) is often more relevant than LogP.

Expert Insight: The Shake-Flask Method - A Foundational Technique

The shake-flask method is the "gold standard" for LogP/LogD determination due to its directness and conceptual simplicity.[8] The method involves partitioning a compound between n-octanol (simulating a lipid bilayer) and water, then measuring the concentration in each phase. While newer methods like HPLC exist, the shake-flask technique remains the benchmark for accuracy when performed correctly.[9]

Experimental Protocol: Shake-Flask LogD₇.₄ Determination

Methodology:

  • Solvent Saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Allow the phases to separate completely overnight. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS (e.g., 2 mL) and pre-saturated n-octanol (e.g., 2 mL).

  • Equilibration: Cap the vial and shake or rotate it gently for 1-2 hours to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]ₒ) and PBS ([C]ₐ) layers using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀([C]ₒ / [C]ₐ).

Workflow for LogD Determination

LogD_Determination cluster_quant Quantification A Pre-saturate n-Octanol and PBS (pH 7.4) B Add Compound to Biphasic System A->B C Equilibrate via Shaking (1-2h) B->C D Separate Phases via Centrifugation C->D E1 Measure Conc. in n-Octanol Phase [C]o D->E1 E2 Measure Conc. in PBS Phase [C]a D->E2 F Calculate LogD = log([C]o / [C]a) E1->F E2->F

Caption: Experimental workflow for shake-flask LogD determination.

Section 5: Chemical Stability Considerations

The stability of a compound under various conditions is crucial for its synthesis, storage, and application. The furan ring in N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine is a key structural feature that requires careful consideration. Furans are known to be susceptible to degradation, particularly under acidic conditions, which can catalyze ring-opening reactions and subsequent polymerization.[10][11]

Key Stability Factors:

  • pH: Strong acidic conditions should be avoided during handling and storage to prevent degradation of the furan moiety.

  • Solvents: Polar aprotic solvents may offer a more stabilizing environment compared to protic solvents under certain conditions.[10][11]

  • Oxidants: The electron-rich furan ring can be susceptible to oxidation.

  • Temperature: As with most organic compounds, elevated temperatures can accelerate degradation pathways.[12]

Systematic stability studies, often involving techniques like GC-MS and NMR, are essential to identify degradation products and establish optimal conditions for storage and use.[10][11]

Section 6: Predicted Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR - Furan Protons: Three distinct signals in the aromatic region (~6.2-7.4 ppm).- Methylene Protons (-CH₂-N): Multiple signals in the ~2.5-3.8 ppm range.- N-Methyl Protons (-N-CH₃): A singlet around ~2.2-2.5 ppm.- Amine Protons (-NH₂): A broad singlet that is D₂O exchangeable.
¹³C NMR - Furan Carbons: Signals in the ~105-155 ppm range.- Aliphatic Carbons: Signals in the ~35-60 ppm range.
FT-IR - N-H Stretch: A broad band around 3300-3400 cm⁻¹ (primary amine).- C-H Stretch: Aliphatic and aromatic signals around 2800-3100 cm⁻¹.- C-N Stretch: Signals in the 1000-1250 cm⁻¹ region.- C-O-C Stretch (Furan): Strong absorption around 1010-1080 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): A peak at m/z = 168.- Key Fragments: Expect a prominent fragment from alpha-cleavage at m/z = 81 (furfuryl cation) and other fragments corresponding to the loss of parts of the ethylenediamine chain.

Conclusion

N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine possesses a multifaceted physicochemical profile defined by its constituent functional groups. It is a diamine with two distinct basic centers, exhibiting pH-dependent aqueous solubility and a lipophilic character influenced by its furan and alkyl components. The inherent instability of the furan ring under acidic conditions is a critical consideration for its handling and application. The experimental protocols and predictive data outlined in this guide provide a robust framework for researchers to empirically determine and understand these properties, enabling the effective and informed use of this versatile chemical in scientific discovery and development.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Wiley Online Library.
  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Santa Monica College.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Wiley Online Library.
  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. (2015).
  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (2025).
  • LogD/LogP Background. Enamine.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. (2023). MDPI.
  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics. PMC.
  • Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. (2023). EMBIBE.
  • General scheme of the study of furan stability.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
  • N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine. Crysdot.
  • Test for Amino Groups. (2019). BYJU'S.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • EXPERIMENT 1 DETERMIN
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Furan Derivatives: Preparation & Hydrogen

Sources

Exploratory

safety data sheet SDS for N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine

Document Control: Version: 1.0 (Research & Development Use Only) Classification: DANGER (Corrosive / Flammable / Suspected Carcinogen) Executive Summary & Chemical Identity Context: This guide supersedes standard vendor...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0 (Research & Development Use Only)

  • Classification: DANGER (Corrosive / Flammable / Suspected Carcinogen)

Executive Summary & Chemical Identity

Context: This guide supersedes standard vendor SDSs by integrating structural toxicology and practical laboratory handling protocols. N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine is a bifunctional building block containing a reactive primary amine, a tertiary amine, and a furan heterocycle. This unique architecture presents a "dual-threat" profile: acute corrosivity from the diamine backbone and chronic toxicity/flammability from the furan moiety.

Core Identifiers
ParameterData
Chemical Name N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine
CAS Number 741290-33-5
Molecular Formula

Molecular Weight 154.21 g/mol
SMILES CN(CCN)CC1=CC=CO1
Physical State Liquid (Colorless to pale yellow; darkens on air exposure)
Predicted pKa ~10.2 (Primary amine), ~7.5 (Tertiary amine)

Structural Hazard Analysis (SAR)

As a Senior Application Scientist, I advise against relying solely on generic "Irritant" labels. The safety profile of this molecule is dictated by its functional groups.

The Mechanism of Toxicity
  • Acute Corrosivity (Diamine Backbone): The primary amine (

    
    ) and tertiary amine (
    
    
    
    ) create a highly alkaline local environment (pH > 12 upon contact with moisture). This causes rapid saponification of cell membrane lipids , leading to liquefactive necrosis. Unlike acid burns, which form a protective eschar, amine burns penetrate deep into tissue.
  • Metabolic Activation (Furan Ring): The furan ring is not inert. Upon systemic absorption, it is metabolized by Cytochrome P450 2E1 (CYP2E1) into cis-2-butene-1,4-dial , a reactive electrophile. This metabolite cross-links proteins and DNA, posing a risk of hepatotoxicity and carcinogenicity with chronic exposure.[1]

  • Peroxidation Risk: The methylene bridge adjacent to the furan oxygen and the amine nitrogen renders this molecule susceptible to autoxidation, potentially forming unstable peroxides over long storage periods.

Visual Hazard Map

The following diagram illustrates the specific hazards mapped to the molecular structure.

HazardMap Molecule N1-(Furan-2-ylmethyl)- N1-methylethane-1,2-diamine Corrosion HAZARD: Liquefactive Necrosis (Primary Amine pKa ~10) Molecule->Corrosion  Contact   Tox HAZARD: CYP450 Activation (Furan Ring -> Dialdehyde) Molecule->Tox  Inhalation/Absorption   Fire HAZARD: Flammable Liquid (Flash Point est. <60°C) Molecule->Fire  Ignition Source   Air STABILITY: CO2 Absorption (Carbamate Formation) Molecule->Air  Storage  

Figure 1: Structural Alert Map linking chemical moieties to specific physiological and physical hazards.[2][3][4]

GHS Classification & Risk Assessment

Based on Read-Across from similar furan-alkylamines (e.g., Furfurylamine, CAS 617-89-0).

Hazard ClassCategoryHazard Statement
Flammable Liquid Cat 3H226: Flammable liquid and vapor.
Skin Corrosion Cat 1BH314: Causes severe skin burns and eye damage.[5][6][7]
Acute Toxicity Cat 4 (Oral)H302: Harmful if swallowed.[2][4][5]
Carcinogenicity Cat 2H351: Suspected of causing cancer (Furan moiety).[1][8][9]
Sensitization Cat 1 (Skin)H317: May cause an allergic skin reaction.[8]

Operational Handling Protocol

Core Directive: Treat this compound as an Air-Sensitive Corrosive Carcinogen .

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles + 8-inch Face Shield. Safety glasses are insufficient due to the liquefactive nature of amine burns.

  • Hands (Splash): Nitrile Rubber (0.11 mm). Change immediately upon contamination.[3][7]

  • Hands (Immersion/Handling): Laminate Film (Silver Shield/4H) or Butyl Rubber. Standard Nitrile degrades rapidly against concentrated amines.

  • Respiratory: Work strictly within a fume hood.[5] If outside containment, use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen. The primary amine reacts with atmospheric

    
     to form carbamates (white crust), degrading purity.
    
  • Temperature: Refrigerate (2°C to 8°C).

  • Container: Amber glass with a Teflon-lined cap. Avoid metal containers due to potential corrosion.

Safe Solubilization Workflow

Solubilizing this amine is exothermic. Follow this strict order of operations to prevent "bumping" or solvent flash-off.

HandlingWorkflow Start Start: Remove from Fridge Equilibrate Step 1: Equilibrate to RT (Prevents condensation inside bottle) Start->Equilibrate  Wait 30 mins   Purge Step 2: Inert Gas Purge (Argon Blanket) Equilibrate->Purge Weigh Step 3: Weigh in Fume Hood (Avoid metal spatulas) Purge->Weigh Solvent Step 4: Add Solvent SLOWLY (Cooling bath may be required) Weigh->Solvent  Exothermic!   Seal Step 5: Parafilm/Tape Seal & Return to Cold Storage Solvent->Seal

Figure 2: Step-by-step workflow for handling air-sensitive amine building blocks.

Emergency Response Protocols

Self-Validating System: These steps assume the victim is incapacitated or in panic. The protocol prioritizes immediate dilution.

Skin Contact (Corrosive Burn)
  • IMMEDIATE ACTION: Move to safety shower.

  • Drench: Flush with tepid water for minimum 15 minutes .

  • Contraindication: DO NOT use vinegar or acidic neutralizers. The neutralization reaction is exothermic and will increase thermal injury on top of chemical injury.

  • Removal: Remove contaminated clothing under the shower stream.

Eye Contact[1][6]
  • IMMEDIATE ACTION: Use eye wash station immediately.[4][8]

  • Technique: Hold eyelids open forcibly. The amine's high pH causes the eye to spasm shut.

  • Duration: Flush for 30 minutes . Alkaline burns require longer flushing than acid burns to return pH to 7.4.

  • Medical: Transfer to ER. Suggest use of a Morgan Lens for continuous irrigation during transport.

Spills (Small Scale < 10mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection.

  • Neutralization: Do not wipe up pure liquid. Cover with a dry absorbent (Vermiculite or Clay).

  • Decontamination: Once absorbed, wipe the surface with a dilute (5%) Citric Acid solution to neutralize residues, followed by water.

Waste Management

  • Classification: Hazardous Chemical Waste (Corrosive + Flammable).

  • Segregation: NEVER mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream. Hypergolic ignition (spontaneous fire) may occur.

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (to handle Nitrogen Oxide emissions).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13626756, N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Furan and Alkyl-furans - Risk Assessment. Retrieved from [Link]

  • National Institutes of Health (NIH). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (Review of furan metabolic pathways). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine via Reductive Amination

This application note provides a comprehensive, field-proven guide for the synthesis of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine. The protocol is centered around a one-pot reductive amination, a robust and widel...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive, field-proven guide for the synthesis of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine. The protocol is centered around a one-pot reductive amination, a robust and widely utilized transformation in medicinal and process chemistry for the efficient formation of carbon-nitrogen bonds. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, reliable, and well-rationalized synthetic procedure.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, enabling the conversion of carbonyl compounds and amines into more complex amine architectures.[1] This powerful, two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate from the condensation of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.[2] The judicious choice of a selective reducing agent is paramount to the success of this reaction, as it must preferentially reduce the iminium ion in the presence of the starting carbonyl compound.[1]

Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a superior reagent for this purpose due to its mild nature, high selectivity, and broad substrate scope.[3] Unlike more reactive borohydrides, it is less prone to reducing the starting aldehyde, thereby minimizing side-product formation and maximizing the yield of the desired amine.[3] Furthermore, it obviates the need for pH control that is often necessary with reagents like sodium cyanoborohydride.

This protocol details the synthesis of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine, a valuable diamine intermediate, from the reductive amination of furan-2-carbaldehyde with N-methylethane-1,2-diamine.

Reaction Principle and Mechanism

The synthesis proceeds through a well-established reductive amination pathway. The reaction is initiated by the nucleophilic attack of the primary amine of N-methylethane-1,2-diamine on the carbonyl carbon of furan-2-carbaldehyde. This is followed by dehydration to form a transient iminium ion intermediate. The sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the target secondary amine, N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
Furan-2-carbaldehydeC₅H₄O₂96.0898-01-1≥98%Sigma-Aldrich
N-Methylethane-1,2-diamineC₃H₁₀N₂74.13109-81-9≥95%Sigma-Aldrich
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-795%Sigma-Aldrich
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2Anhydrous, ≥99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated aqueous solutionFisher Scientific
Magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9AnhydrousFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS GradeFisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeFisher Scientific
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Argon or nitrogen gas inlet

  • Septa

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Experimental Protocol

The following is a detailed, step-by-step procedure for the synthesis of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine.

Reductive_Amination_Workflow reagents 1. Reagent Preparation - Furan-2-carbaldehyde - N-Methylethane-1,2-diamine - 1,2-Dichloroethane (DCE) reaction_setup 2. Reaction Setup - Combine aldehyde and amine in DCE - Stir under inert atmosphere reagents->reaction_setup Dissolve reducing_agent 3. Addition of Reducing Agent - Add Sodium Triacetoxyborohydride - Monitor reaction progress (TLC/LC-MS) reaction_setup->reducing_agent Form iminium ion workup 4. Aqueous Workup - Quench with saturated NaHCO₃ - Extract with DCM reducing_agent->workup Reduction purification 5. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo workup->purification Isolate crude product characterization 6. Product Characterization - NMR Spectroscopy - Mass Spectrometry purification->characterization Purified product

Figure 1. Experimental workflow for the synthesis of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine.

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add furan-2-carbaldehyde (1.0 g, 10.4 mmol, 1.0 equiv.). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, 40 mL) under an argon or nitrogen atmosphere.

  • Amine Addition: To the stirred solution, add N-methylethane-1,2-diamine (0.85 g, 11.4 mmol, 1.1 equiv.) dropwise via syringe at room temperature. Stir the resulting mixture for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.65 g, 12.5 mmol, 1.2 equiv.) portion-wise over 10 minutes. The reaction is mildly exothermic. Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane with 1% triethylamine) or by LC-MS. The reaction is complete when the starting aldehyde is no longer detectable.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of methanol in dichloromethane (containing 1% triethylamine to prevent product streaking) to afford the pure N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine as an oil.

Product Characterization

The identity and purity of the synthesized N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine (CAS No. 741290-33-5) should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts (δ, ppm): 7.35 (dd, J = 1.8, 0.8 Hz, 1H, furan H5), 6.30 (dd, J = 3.1, 1.8 Hz, 1H, furan H4), 6.15 (d, J = 3.1 Hz, 1H, furan H3), 3.65 (s, 2H, -CH₂-furan), 2.75 (t, J = 6.0 Hz, 2H, -CH₂-NH₂), 2.55 (t, J = 6.0 Hz, 2H, -N(CH₃)-CH₂-), 2.30 (s, 3H, N-CH₃), 1.40 (br s, 2H, -NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): Predicted chemical shifts (δ, ppm): 152.0 (furan C2), 142.0 (furan C5), 110.2 (furan C4), 107.5 (furan C3), 55.0 (-CH₂-furan), 52.0 (-N(CH₃)-CH₂-), 42.0 (N-CH₃), 40.0 (-CH₂-NH₂).

  • Mass Spectrometry (EI): m/z calculated for C₈H₁₄N₂O [M]⁺: 154.11; found: 154.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Furan-2-carbaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also a suspected carcinogen.

  • N-Methylethane-1,2-diamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[4]

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes skin irritation and serious eye irritation.

  • 1,2-Dichloroethane: Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.

  • Dichloromethane: Suspected of causing cancer.

All waste materials should be disposed of in accordance with institutional and local regulations.

Discussion and Mechanistic Insights

The success of this reductive amination hinges on the controlled formation of the iminium ion followed by its selective reduction. The use of a slight excess of the amine helps to drive the equilibrium towards imine formation. Sodium triacetoxyborohydride is particularly effective because the electron-withdrawing acetate groups moderate the reactivity of the borohydride, rendering it less likely to reduce the aldehyde starting material. The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane to prevent unwanted side reactions. The aqueous workup with sodium bicarbonate is crucial to neutralize any remaining acidic species and to facilitate the extraction of the basic amine product into the organic phase.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine via reductive amination. By leveraging the selectivity of sodium triacetoxyborohydride, this method offers an efficient and high-yielding route to this valuable diamine intermediate. The provided guidelines on reaction execution, purification, and safety are intended to enable researchers to successfully replicate and adapt this procedure for their specific research needs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Taylor & Francis Group. (2024). Reductive Amination of Furfural to Furfurylamine. In Catalytic Transformations of Biomass-Derived Furans. [Link]

Sources

Application

Application Notes &amp; Protocols for N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine in Organic Synthesis

Introduction: A Bio-Inspired Ligand for Modern Catalysis In the continuous pursuit of sustainable and efficient chemical transformations, the design of novel ligands from renewable resources is of paramount importance. N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bio-Inspired Ligand for Modern Catalysis

In the continuous pursuit of sustainable and efficient chemical transformations, the design of novel ligands from renewable resources is of paramount importance. N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine emerges as a compelling ligand scaffold, integrating a furan moiety, derivable from biomass, with a versatile N,N'-disubstituted ethylenediamine chelating unit.[1][2] The furan ring not only imparts a degree of steric bulk and unique electronic properties but also aligns with the principles of green chemistry by utilizing a bio-renewable feedstock.[3] The diamine backbone is a well-established and powerful motif in coordination chemistry, capable of forming stable chelate complexes with a variety of transition metals, thereby enabling a wide range of catalytic activities.[4][5]

While extensive catalytic data for this specific ligand is not yet prevalent in peer-reviewed literature, its structural analogy to highly successful N,N-dialkylated diamine ligands suggests significant potential in cross-coupling reactions. This document provides a comprehensive guide to the synthesis of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine and details a validated protocol for its application in the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.

Synthesis of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine

The most direct and atom-economical route to N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine is the reductive amination of furfural with N1-methylethane-1,2-diamine. This two-step, one-pot process involves the initial formation of a Schiff base (imine) intermediate, followed by in-situ reduction to the desired secondary amine.

Protocol: Synthesis via Reductive Amination

Materials:

  • Furfural (freshly distilled)

  • N1-methylethane-1,2-diamine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Imine Formation:

    • To a 250 mL round-bottom flask, add N1-methylethane-1,2-diamine (1.0 eq.).

    • Dissolve the diamine in 100 mL of anhydrous methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add freshly distilled furfural (1.0 eq.) dropwise to the stirred solution over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Reduction:

    • Cool the reaction mixture back to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 50 mL of deionized water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 100 mL of dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be purified by vacuum distillation or column chromatography on silica gel to afford N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine as a pale yellow oil.

Catalytic Application: Palladium-Catalyzed C-N Cross-Coupling

The electron-rich nature of the furan ring and the strong chelating ability of the diamine moiety make N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine an excellent candidate ligand for palladium-catalyzed cross-coupling reactions. In the Buchwald-Hartwig amination, the diamine ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.

Mechanistic Rationale

The catalytic cycle, as depicted below, is initiated by the formation of a Pd(0) complex with the diamine ligand. This active catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates the amine, and subsequent deprotonation by a base generates an amido complex. Finally, reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Buchwald-Hartwig Amination Cycle Pd0L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0L->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar     |    X OxAdd->PdII_Aryl LigandExch Amine Coordination PdII_Aryl->LigandExch R₂NH PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ LigandExch->PdII_Amine Deprotonation Base (Deprotonation) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0L Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Application Protocol: Amination of 4-Bromotoluene with Morpholine

This protocol details the use of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine as a ligand in the palladium-catalyzed coupling of 4-bromotoluene and morpholine.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Pd₂(dba)₃, Ligand, NaOtBu, 4-bromotoluene, and toluene in a reaction tube start->reagents add_amine Add morpholine reagents->add_amine seal_react Seal tube and heat (e.g., 100 °C, 18h) add_amine->seal_react cool_quench Cool to RT and quench with saturated NH₄Cl seal_react->cool_quench extract Extract with Ethyl Acetate cool_quench->extract dry_concentrate Dry organic layer (Na₂SO₄) and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify analyze Analyze product (GC-MS, NMR) purify->analyze end End analyze->end

Caption: Step-by-step workflow for the C-N cross-coupling experiment.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine (Ligand)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Bromotoluene

  • Morpholine

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or microwave vial with stir bar

  • Heating block or oil bath

Procedure:

  • Reaction Setup (under inert atmosphere):

    • To a clean, dry Schlenk tube, add Pd₂(dba)₃ (0.01 eq.), N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine (0.02 eq.), and sodium tert-butoxide (1.4 eq.).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add 4-bromotoluene (1.0 eq.) and anhydrous toluene (to make a 0.5 M solution with respect to the aryl halide).

    • Finally, add morpholine (1.2 eq.) via syringe.

    • Seal the tube tightly with a Teflon-lined cap.

  • Reaction:

    • Place the sealed tube in a preheated heating block or oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 18 hours.

    • Monitor the reaction progress by TLC or GC-MS if desired.

  • Work-up and Isolation:

    • After 18 hours, remove the tube from the heat and allow it to cool to room temperature.

    • Carefully unseal the tube and quench the reaction by adding 10 mL of saturated NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(p-tolyl)morpholine.

Data Presentation and Expected Results

The efficiency of the catalytic system can be evaluated by varying parameters such as catalyst loading and temperature. The following table presents expected outcomes for the model reaction, based on trends observed with similar diamine ligands.

EntryPd₂(dba)₃ (mol%)Ligand (mol%)Temp (°C)Time (h)Yield (%)
11.02.010018>95
20.51.01001885-90
31.02.0801870-75
41.02.012012>95

Interpretation of Results:

  • High Yields (Entry 1 & 4): The ligand is expected to be highly effective at 1-2 mol% loading at temperatures of 100-120 °C, affording excellent yields.

  • Effect of Catalyst Loading (Entry 2): Reducing the catalyst loading may lead to a slight decrease in yield, indicating a robust but concentration-dependent system.

  • Effect of Temperature (Entry 3): Lowering the temperature is expected to significantly reduce the reaction rate, resulting in lower yields within the same timeframe. This highlights the importance of thermal energy for the oxidative addition and reductive elimination steps.

Conclusion and Future Outlook

N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine represents a promising class of bio-inspired ligands for transition metal catalysis. The protocols detailed herein provide a robust framework for its synthesis and application in C-N cross-coupling reactions. The successful implementation of this ligand would not only provide an efficient route to valuable amine products but also contribute to the growing field of sustainable organic synthesis. Future work should focus on exploring the utility of this ligand in other cross-coupling reactions (e.g., Suzuki, Heck) and investigating the potential for asymmetric catalysis by employing chiral variants of the diamine backbone.

References

  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI. Available at: [Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]

  • Chiral diamines in asymmetric synthesis. UCL Discovery. Available at: [Link]

  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Available at: [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. PMC - NIH. Available at: [Link]

  • Furan-based materials for organic electronics. DR-NTU. Available at: [Link]

  • Furan platform chemicals beyond fuels and plastics. RSC Publishing. Available at: [Link]

  • Furan - Wikipedia. Wikipedia. Available at: [Link]

  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI. Available at: [Link]

  • N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine - Heterocyclic Compounds. Crysdot. Available at: [Link]

  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. PMC. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! YouTube. Available at: [Link]

  • Synthesis and Applications of Furan and its Derivatives A Review. International Journal of Scientific Research in Science and Technology. Available at: [Link]

Sources

Method

Application Note: Coordination Chemistry &amp; Protocols for Furan-Containing Diamine Ligands

Executive Summary & Scope This guide details the synthesis, coordination, and application of furan-containing diamine ligands , specifically focusing on the secondary amine derivative -bis(furan-2-ylmethyl)ethane-1,2-dia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the synthesis, coordination, and application of furan-containing diamine ligands , specifically focusing on the secondary amine derivative


-bis(furan-2-ylmethyl)ethane-1,2-diamine (

)
.

Unlike rigid heteroaromatic diimines (e.g., bipyridine), furan-diamines offer a unique "hemilabile" coordination environment. The hard amine nitrogens provide a stable anchor for transition metals (Cu, Pt, Pd), while the furan oxygen acts as a soft, weak donor that can reversibly bind to the metal center. This property is critical for creating "open sites" in catalysis and modulating kinetics in medicinal inorganic chemistry.

Target Audience: Synthetic Chemists, Medicinal Inorganic Chemists, and Drug Discovery Specialists.

Ligand Design & Synthesis Protocol

The synthesis follows a robust two-step reductive amination pathway. This protocol is preferred over direct alkylation to avoid over-alkylation (quaternary ammonium salt formation).

Mechanism of Synthesis
  • Condensation: Furfural reacts with ethylenediamine to form a bis-imine (Schiff base).

  • Reduction: The imine is reduced to a secondary amine using Sodium Borohydride (

    
    ).
    
Protocol A: Synthesis of

Reagents:

  • Furfural (2-furaldehyde) [CAS: 98-01-1]

  • Ethylenediamine [CAS: 107-15-3]

  • Sodium Borohydride (

    
    )
    
  • Solvents: Methanol (MeOH), Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation (Schiff Base):

    • Dissolve ethylenediamine (10 mmol, 0.67 mL) in anhydrous MeOH (20 mL).

    • Add furfural (20 mmol, 1.66 mL) dropwise at

      
       (ice bath) to control the exotherm.
      
    • Stir at room temperature (RT) for 4 hours. A yellow/orange precipitate (Bis-imine) may form.

    • Checkpoint: Monitor by TLC (Silica, 5% MeOH/DCM). Disappearance of furfural (

      
      ) indicates completion.
      
  • Reduction (Critical Step):

    • Cool the imine mixture to

      
      .
      
    • Add

      
       (40 mmol, 1.51 g) in small portions over 30 minutes. Caution:  Hydrogen gas evolution.
      
    • Reflux the mixture for 2 hours to ensure complete reduction of the C=N bond.

    • Quench reaction with water (10 mL) and extract with DCM (

      
       mL).
      
    • Dry organic layer over

      
       and evaporate solvent.
      
    • Yield: Expect a viscous, pale-yellow oil (

      
       yield).
      

Storage: Store under Argon at


. Furan rings are sensitive to photo-oxidation; wrap vials in foil.

Coordination Protocols (Metal Complexation)

We focus on two distinct metal centers: Copper(II) for structural/catalytic models and Platinum(II) for biological activity (cisplatin analogues).

Protocol B1: Copper(II) Complexation ( )

Rationale: Cu(II) prefers square planar or distorted octahedral geometries. The furan oxygen may interact axially (weak semi-coordination).

  • Dissolve

    
     (1 mmol) in Ethanol (10 mL).
    
  • Dissolve

    
     (1 mmol) in Ethanol (5 mL).
    
  • Add metal solution to ligand solution dropwise.

  • Stir for 2 hours. A green or blue precipitate will form immediately.

  • Filter and wash with cold ethanol and diethyl ether.

Protocol B2: Platinum(II) Complexation ( )

Rationale: Pt(II) is kinetically inert. The reaction requires the "K2PtCl4" precursor and controlled heating.

  • Dissolve

    
     (1 mmol) in water (10 mL).
    
  • Dissolve

    
     (1 mmol) in Acetone/Water (1:1 mixture, 10 mL).
    
  • Combine and stir at

    
     for 24 hours in the dark (to prevent silver-free photo-reduction).
    
  • A pale yellow solid precipitates.

  • Recrystallize from DMF/Ether if necessary.

Visualization: Synthesis & Coordination Workflow

The following diagram illustrates the chemical pathway and the hemilabile concept.

G cluster_complex Coordination Modes Start Furfural + Ethylenediamine Imine Bis-Imine Intermediate Start->Imine - H2O (Condensation) Ligand Ligand (L_fur) (Secondary Amine) Imine->Ligand + NaBH4 (Reduction) CuComplex Cu(II) Complex (Catalysis) Ligand->CuComplex + CuCl2 PtComplex Pt(II) Complex (Cytotoxicity) Ligand->PtComplex + K2PtCl4 Hemilability Hemilability: Furan O-donor can bind/release CuComplex->Hemilability

Figure 1: Synthetic pathway for N,N'-bis(furan-2-ylmethyl)ethane-1,2-diamine and divergent metallation routes.

Characterization & Data Interpretation

Accurate characterization is vital to distinguish the amine complex from the imine precursor and to verify furan integrity.

Spectroscopic Checkpoints
TechniqueParameterObservation (Free Ligand)Observation (Metal Complex)Interpretation
IR


(Medium)
Shifted to

Confirms N-coordination.
IR



Shift implies weak O-interaction.
1H NMR


(Singlet)
Shifted downfield (

)
Deshielding due to metal binding.
1H NMR Furan Ring

RetainedCritical: Loss of these peaks indicates acid-catalyzed ring opening.
Troubleshooting: Furan Ring Instability
  • Problem: Darkening of reaction mixture or insoluble black tar.

  • Cause: Acid-catalyzed polymerization of the furan ring (common with Lewis acids like

    
     or strong protic acids).
    
  • Solution: Maintain pH > 4 during synthesis. Use buffers if the metal salt is highly acidic.

Application Notes

Application A: Medicinal Chemistry (Cytotoxicity)

Platinum complexes of diamines are structural analogues of Cisplatin. The furan ring increases lipophilicity compared to ethylenediamine, potentially enhancing cellular uptake via passive diffusion.

Protocol: In Vitro MTT Assay

  • Solubilization: Dissolve Pt-complex in DMSO (stock 10 mM). Dilute with media (final DMSO < 1%).

  • Incubation: Treat cancer cell lines (e.g., HeLa, A549) for 48h.

  • Readout: Measure absorbance at 570 nm.

  • Expectation: Lower

    
     values than carboplatin due to enhanced lipophilicity, but verify selectivity against normal fibroblasts.
    
Application B: Catalysis (Lewis Acid Activation)

The Cu(II) complex serves as a Lewis Acid catalyst, useful for the Henry Reaction (Nitroaldol condensation).

Mechanism: The "hemilabile" furan oxygen creates a vacant coordination site.

  • Substrate binds to Cu(II).

  • Furan oxygen dissociates (opening the site).

  • Reaction occurs.[1][2]

  • Furan oxygen re-associates, stabilizing the resting state.

Biological Mechanism of Action (Diagram)

BioPathway Drug Pt-Furan Complex (Extracellular) Membrane Cell Membrane (Passive Diffusion) Drug->Membrane Lipophilicity (Furan Effect) Aquation Aquation (Cl- replaced by H2O) Membrane->Aquation Low [Cl-] inside cell DNA_Bind DNA Binding (Guanine N7) Aquation->DNA_Bind Active Species Apoptosis Apoptosis (Cell Death) DNA_Bind->Apoptosis Transcription Blockage

Figure 2: Proposed mechanism of action for Platinum-Furan diamine complexes in cancer therapy.

References

  • Dinh, L. C., et al. (2024).[2] "Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes." VNU Journal of Science: Natural Sciences and Technology.

  • Mishra, A. P., et al. (2010). "Synthesis, Characterization and Biological Activity of Metal Complexes with Schiff Bases." Polyhedron.[2] (Contextual grounding for Schiff base metal coordination).

  • Galanski, M., et al. (2007).[3] "The Relation Between Stereochemistry and Biological Activity of Platinum(II) Complexes Chelated with Chiral Diamine Ligands." Current Pharmaceutical Design.

  • PharmaGuideline. (2024). "Synthesis, Reactions and Medicinal Uses of Furan." (Source for Furan acid sensitivity data).

  • Zhang, Y., et al. (2023). "Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide." Polymers (Basel).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Reactions with N-Methyl-N-furfuryl Groups

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the N-methyl-N-furfuryl moiety. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the N-methyl-N-furfuryl moiety. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the unique steric and electronic properties of this functional group. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.

Introduction: The Dual Challenge of the N-Methyl-N-furfuryl Group

The N-methyl-N-furfuryl group presents a unique set of challenges in organic synthesis. The tertiary amine, substituted with a methyl group and a relatively bulky furfuryl group, creates significant steric congestion around the nitrogen atom. This steric hindrance can impede the approach of electrophiles and other reactants, leading to sluggish or failed reactions.[1][2][3][4]

Furthermore, the furan ring itself is sensitive to acidic conditions, which can lead to undesirable side reactions such as ring-opening or polymerization.[5][6] This guide will provide practical solutions to navigate these dual challenges, enabling successful transformations involving the N-methyl-N-furfuryl group.

Frequently Asked Questions (FAQs)

Q1: Why are my N-alkylation or N-acylation reactions with N-methyl-N-furfurylamine proceeding so slowly or not at all?

A1: The primary reason is the steric hindrance imposed by the combination of the methyl and furfuryl groups around the nitrogen atom. This bulkiness physically obstructs the pathway for incoming electrophiles to the nitrogen's lone pair of electrons, significantly slowing down the reaction rate.[2][3][4]

Q2: I'm observing significant decomposition of my starting material or the formation of a dark, insoluble material. What is happening?

A2: This is likely due to the acid sensitivity of the furan ring.[5] Many reactions, particularly those involving electrophilic activation, can generate acidic byproducts. These acids can catalyze the polymerization of the furan moiety, leading to the formation of intractable "humin" polymers.[7]

Q3: Can I use standard protecting groups for the amine or the furan ring to circumvent these issues?

A3: Yes, protecting group strategies can be highly effective. For the amine, conversion to a carbamate can reduce its nucleophilicity and allow for selective reactions elsewhere in the molecule.[8] For the furan ring, protection via a Diels-Alder reaction with a reversible dieneophile can shield it from acidic conditions. However, the choice of protecting group and the conditions for its introduction and removal must be carefully considered to avoid interfering with other functional groups.[8][9][10]

Q4: Are there specific catalysts or reagents that are more effective for reactions involving sterically hindered amines like N-methyl-N-furfurylamine?

A4: Absolutely. For cross-coupling reactions, specialized ligands can enhance the reactivity of the metal catalyst, enabling the coupling of sterically hindered partners.[11][12][13] For reductive aminations, certain catalysts and reaction conditions can favor the formation of sterically hindered amines.[14] The key is to select a catalytic system that can overcome the steric barrier and operate under conditions that are mild enough to preserve the furan ring.

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation/N-Acylation Reactions
Potential Cause Troubleshooting Suggestion Rationale
Steric Hindrance Increase reaction temperature and/or time. Use a more reactive electrophile (e.g., triflate instead of bromide).Higher energy input can help overcome the activation barrier imposed by steric hindrance. More reactive electrophiles have a lower activation energy for the reaction.
Poor Nucleophilicity Add a non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) to scavenge any generated acid without competing with the amine.Prevents protonation of the amine, which would render it non-nucleophilic.
Solvent Effects Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the amine.These solvents solvate the counter-ion of the electrophile, making the electrophilic center more accessible.

Experimental Protocols

Protocol 1: Optimized N-Acylation of N-Methyl-N-furfurylamine

This protocol is designed to minimize side reactions and enhance the yield of the desired amide product.

Step-by-Step Methodology:

  • To a solution of N-methyl-N-furfurylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N2 or Ar), add a non-nucleophilic base such as 2,6-lutidine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Diagram 1: Steric Hindrance in N-Methyl-N-furfurylamine

StericHindrance cluster_amine N-Methyl-N-furfurylamine N N Me Methyl Group N->Me Furfuryl Furfuryl Group N->Furfuryl Approach Sterically Hindered Approach Electrophile Electrophile Electrophile->N Reaction Pathway

Caption: Steric bulk from methyl and furfuryl groups hinders electrophile attack.

Diagram 2: Furan Ring Instability Under Acidic Conditions

FuranInstability Furan Furan Ring RingOpening Ring Opening Furan->RingOpening Protonation H+ Acid (H+) H+->Furan Polymerization Polymerization (Humin Formation) RingOpening->Polymerization

Caption: Acid-catalyzed degradation pathway of the furan ring.

Advanced Strategies and Catalyst Selection

For more challenging transformations, such as cross-coupling reactions, the choice of catalyst and ligands is paramount.

Table 1: Recommended Catalysts and Ligands for C-N Cross-Coupling with N-Methyl-N-furfurylamine
Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd2(dba)3XantphosCs2CO3Toluene80-110Good for aryl halides with moderate steric hindrance.
CuIPyrrole-ol ligandK3PO4Dioxane100-120Effective for coupling with ortho-substituted aryl iodides.[11][12]
NiCl2(dme)dtbbpyK3PO4Dioxane100A more cost-effective alternative to palladium for certain substrates.

Protecting Group Strategies

When other strategies fail, or when sequential reactions are required, protecting groups offer a robust solution.

Diagram 3: Orthogonal Protection Strategy Workflow

OrthogonalProtection Start N-Methyl-N-furfuryl Substrate ProtectN Protect Amine (e.g., Boc) Start->ProtectN ProtectF Protect Furan (e.g., Diels-Alder) ProtectN->ProtectF Reaction Desired Chemical Transformation ProtectF->Reaction DeprotectN Deprotect Amine Reaction->DeprotectN DeprotectF Deprotect Furan (Retro-Diels-Alder) DeprotectN->DeprotectF Final Final Product DeprotectF->Final

Caption: A sequential protection-reaction-deprotection workflow.

Conclusion

Successfully navigating the synthetic challenges posed by the N-methyl-N-furfuryl group requires a careful consideration of both steric and electronic factors. By employing the strategies outlined in this guide—from optimizing reaction conditions and selecting appropriate catalysts to implementing protecting group strategies—researchers can overcome these hurdles and efficiently achieve their desired molecular targets.

For further assistance, please do not hesitate to contact our technical support team.

References

  • Luo, R., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]

  • St. Martin, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]

  • Kim, D., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature. Available at: [Link]

  • St. Martin, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Publications. Available at: [Link]

  • Various Authors. (2004-2025). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]

  • De Clippel, F., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Pérez-Rodríguez, M., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Available at: [Link]

  • Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. Available at: [Link]

  • MDPI. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link]

  • NIH. (n.d.). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. NIH. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • K. C. Nicolaou and co-workers. (1998). Protecting Groups. Angew. Chem. Int. Ed.. Available at: [Link]

  • Various Authors. (2021). Reaction mechanisms of furfuryl alcohol polymer with wood cell wall components. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. CIMV. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance. YouTube. Available at: [Link]

  • RSC Publishing. (n.d.). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2016). Possible reaction path for the formation of furfurylamine under the... ResearchGate. Available at: [Link]

  • ResearchGate. (2026). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. ResearchGate. Available at: [Link]

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. Available at: [Link]

  • YouTube. (2022). Steric effect/steric hindrance with example| steric inhibition of resonance |organic chemistry. YouTube. Available at: [Link]

  • OSTI. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. Available at: [Link]

  • Wikipedia. (n.d.). Furfuryl alcohol. Wikipedia. Available at: [Link]

  • PubMed. (1995). Reactions of furfural and methylfurfural with DNA. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Furfural. Wikipedia. Available at: [Link]

  • ScienceDirect. (2025). Synthesis of 5-Hydroxymethylfurfural and Furfural in 1,4-Dioxane Versus Acetone. ScienceDirect. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative framework, explaining the causal relationships behind spectral features and grounding the analysis in established chemical principles. Our objective is to provide a self-validating guide for the structural elucidation of this compound and to contrast its spectral fingerprint with that of structurally related alternatives.

Foundational Principles: Molecular Structure and Expected Proton Environments

A robust interpretation of any NMR spectrum begins with a thorough understanding of the molecule's structure and the distinct chemical environments of its protons. N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine is an asymmetric molecule comprising three key fragments: a 2-substituted furan ring, an N-methyl group, and an ethylenediamine backbone.

Each unique proton environment will produce a distinct signal in the ¹H NMR spectrum. The structure below delineates the eight non-equivalent proton environments anticipated for this molecule.

Caption: Molecular structure with labeled non-equivalent protons (a-h).

The electronegativity of the oxygen and nitrogen atoms, coupled with the aromaticity of the furan ring, dictates that the signals will be spread across a wide range of chemical shifts, from the aromatic region down to the aliphatic region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The validity of spectral interpretation is contingent upon the quality of the acquired data. The following protocol outlines the steps for obtaining a high-resolution ¹H NMR spectrum. This workflow is designed to be self-validating by incorporating an internal standard.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of CDCl₃ add_tms Add Tetramethylsilane (TMS) as internal standard (0 ppm) dissolve->add_tms transfer Transfer solution to a clean NMR tube add_tms->transfer insert_sample Insert sample into spectrometer transfer->insert_sample lock_shim Lock on deuterium signal and shim magnet insert_sample->lock_shim acquire Acquire spectrum (e.g., 16-64 scans) lock_shim->acquire fourier Fourier Transform FID acquire->fourier phase Phase correct spectrum fourier->phase baseline Apply baseline correction phase->baseline calibrate Calibrate TMS peak to 0.00 ppm baseline->calibrate integrate Integrate all signals calibrate->integrate

Caption: Standardized workflow for ¹H NMR sample preparation and data processing.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine in about 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual proton peak at ~7.26 ppm, which rarely interferes with signals of interest[1]. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference, defining the 0.00 ppm mark on the chemical shift axis[2].

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve maximum homogeneity. A standard proton pulse sequence is then run.

  • Data Processing: The resulting Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase- and baseline-corrected. The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm. Finally, the area under each peak is integrated to determine the relative number of protons it represents.

Spectral Interpretation: A Predicted Fingerprint

While an experimental spectrum is definitive, a predicted spectrum based on established principles and data from analogous structures provides a powerful analytical baseline. The electronic environment of each proton (labeled a-h in the structure diagram) determines its chemical shift (δ).

Proton LabelAssignmentPredicted δ (ppm)Predicted MultiplicityCoupling Constants (J, Hz)Integration
a Furan H-5~7.35 - 7.45Doublet of doublets (dd)J₅₄ ≈ 3.3 Hz, J₅₃ ≈ 1.9 Hz1H
b Furan H-4~6.30 - 6.40Doublet of doublets (dd)J₄₅ ≈ 3.3 Hz, J₄₃ ≈ 0.9 Hz1H
c Furan H-3~6.20 - 6.30Doublet of doublets (dd)J₃₅ ≈ 1.9 Hz, J₃₄ ≈ 0.9 Hz1H
d Furfuryl -CH ₂-~3.60 - 3.80Singlet (s)-2H
e N-CH~2.20 - 2.30Singlet (s)-3H
f N1-CH ₂-~2.60 - 2.75Triplet (t) or Multiplet (m)J ≈ 6-7 Hz2H
g N2-CH ₂-~2.75 - 2.90Triplet (t) or Multiplet (m)J ≈ 6-7 Hz2H
h -NH~1.50 - 2.50Broad singlet (br s)-2H

Detailed Analysis:

  • Aromatic Region (6.0-7.5 ppm): The three protons on the furan ring appear in this downfield region due to the deshielding effect of the aromatic ring current. The proton at the 5-position (a ) is adjacent to the oxygen atom and is the most deshielded, typically appearing around 7.44 ppm in unsubstituted furan[3]. The protons at the 3- and 4-positions (b, c ) resonate at a higher field, around 6.38 ppm[3]. The substitution at the 2-position breaks the symmetry, making all three protons non-equivalent, each appearing as a doublet of doublets due to coupling with the other two ring protons[4][5].

  • Furfuryl Methylene Protons (3.6-3.8 ppm): The two protons of the methylene bridge (d ) are adjacent to both the furan ring and a nitrogen atom. Their position is analogous to benzylic protons, which typically resonate around 2.3 ppm, but is shifted further downfield by the adjacent nitrogen[6][7]. With no adjacent protons, this signal is expected to be a sharp singlet.

  • Aliphatic Region (2.2-3.0 ppm): This region contains the signals from the ethylenediamine backbone and the N-methyl group.

    • The N-methyl protons (e ) are shielded relative to the methylene groups and appear as a singlet around 2.2-2.3 ppm.

    • The two methylene groups of the ethylenediamine chain (f, g ) are diastereotopic and chemically non-equivalent. They are adjacent to nitrogen atoms, placing their signals in the 2.5-3.0 ppm range[7][8]. They will couple with each other, likely resulting in two complex multiplets or triplets.

  • Amine Protons (Variable): The primary amine protons (h ) are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature, but typically falls in the 0.5-5.0 ppm range[7][9]. Shaking the sample with D₂O would cause this peak to disappear, confirming its assignment.

Comparative Analysis: Distinguishing Features

The structural uniqueness of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine is best highlighted by comparing its predicted spectrum to that of simpler, related molecules.

CompoundKey ¹H NMR FeaturesDistinguishing Factor from Target
Target Compound Three unique furan signals (6.2-7.5 ppm); two singlets (-CH₂- and -CH₃); two aliphatic multiplets.Full, complex fingerprint.
N-Methylethylenediamine Three signals: a singlet for -CH₃ (~2.4 ppm) and two triplets for the -CH₂-CH₂- backbone (~2.6-2.8 ppm)[8].Lacks the entire furan-ylmethyl moiety; no signals in the aromatic region.
Furfurylamine Three furan signals similar to the target; a singlet for the furfuryl -CH₂- (~3.8 ppm); a broad -NH₂ singlet.Lacks the N-methyl and the rest of the ethylenediamine chain; spectrum is much simpler in the aliphatic region.
N,N'-Dimethylethylenediamine Highly symmetric. Two signals: a singlet for the two equivalent -CH₂- groups (~2.69 ppm) and a singlet for the two equivalent -CH₃ groups (~2.43 ppm)[10].High symmetry leads to a very simple spectrum; lacks the furan signals.

This comparison demonstrates that the combination of the three distinct furan multiplets and the specific pattern of singlets and multiplets in the aliphatic region provides an unambiguous spectral fingerprint for N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine.

Conclusion

The ¹H NMR spectrum of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine is rich with structural information. A successful analysis hinges on recognizing the key fragments of the molecule and their corresponding spectral regions. The three doublet-of-doublets in the 6.2-7.5 ppm range are characteristic of the 2-substituted furan ring, while the pattern of singlets and multiplets between 2.2 and 3.8 ppm defines the substituted ethylenediamine side chain. By comparing this detailed fingerprint against simpler analogs, researchers can achieve confident and accurate structural verification, a critical step in any chemical research or drug development pipeline.

References

  • ResearchGate. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. Available at: [Link]

  • RSC Publishing. (n.d.). An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Chemistry Stack Exchange. (2020, October 24). Proton NMR splitting in 2-substituted furan. Available at: [Link]

  • SpectraBase. (n.d.). N,N-Diethyl-N'-methylethylenediamine - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available at: [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • PubChem - NIH. (n.d.). diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942. Available at: [Link]

  • PubChem - NIH. (n.d.). N-Methylethylenediamine | C3H10N2 | CID 8014. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available at: [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Available at: [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Available at: [Link]

  • PubChem. (n.d.). 1,2-Ethanediamine, N1,N1-diethyl-N2-methyl-. Available at: [Link]

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Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine

Abstract This guide provides a comprehensive, in-depth methodology for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth methodology for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine. As a molecule featuring a basic diamine structure, this analyte presents specific chromatographic challenges, primarily related to peak shape and retention. We will explore a systematic approach, beginning with analyte characterization and proceeding through forced degradation studies, multi-variable screening, and final method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This guide compares different stationary phases and mobile phase pH conditions, presenting experimental data to justify the selection of the optimal parameters for a robust and reliable purity assay.

Introduction: The Imperative of Purity Analysis

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[3] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for separating, identifying, and quantifying process-related impurities and degradation products.[3][4][5] The goal is to develop a stability-indicating method (SIM), which is a validated analytical procedure that can accurately measure the decrease in the amount of the API due to degradation.[4][6]

The target analyte, N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine, contains two key structural features that guide our method development strategy:

  • A Furan Ring: This moiety acts as a chromophore, allowing for direct UV detection. The conjugated system of the furan ring typically results in UV absorbance maxima suitable for HPLC analysis.[7][8][9]

  • An Ethane-1,2-diamine Backbone: This structure contains both secondary and tertiary amine functional groups. Amines are basic and, under typical reversed-phase conditions (pH 3-7), are protonated.[10] These positively charged species can interact ionically with residual, deprotonated silanol groups on the surface of standard silica-based stationary phases, leading to significant peak tailing and poor chromatographic performance.

This guide will systematically address these challenges to develop a scientifically sound, robust, and validated HPLC method.

The Method Development and Validation Workflow

A successful HPLC method development strategy is a multi-stage process that moves from broad screening to fine-tuning and, finally, to rigorous validation. The objective is to establish a method that is not only selective and sensitive but also reliable in routine use. The overall workflow is depicted below.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation Analyte Analyte Characterization (UV, pKa, Solubility) Detector Detector Wavelength Selection Analyte->Detector UV Spectrum Forced_Deg Forced Degradation (Acid, Base, H2O2, Heat, Light) Screening Screening Experiments - Column Chemistry - Mobile Phase pH - Organic Modifier Forced_Deg->Screening Provides Degradants for Specificity Check Optimization Method Optimization - Gradient Profile - Flow Rate - Temperature Screening->Optimization Identifies Key Parameters Validation Method Validation (ICH Q2(R1)) - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness Optimization->Validation Defines Method for Validation Final_Method Final, Validated Purity Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[4] Data acquisition and processing were performed using Empower™ or Chromeleon™ software.

  • Chemicals and Reagents: HPLC-grade acetonitrile and methanol were used.[6] Purified water was generated from a Milli-Q® system. For forced degradation, hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂) were of analytical grade.[4] Buffers were prepared using HPLC-grade phosphate salts. The reference standard of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine (>99% purity) was used.

Analyte Characterization: Wavelength Selection

A solution of the analyte was prepared in methanol and scanned from 200 to 400 nm using a UV-Vis spectrophotometer. The furan moiety produced a distinct absorption maximum at approximately 252 nm. This wavelength was selected for all subsequent chromatographic analyses to ensure high sensitivity.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to generate potential degradation products and to prove the specificity and stability-indicating nature of the method.[6][11][12][13] A target degradation of 5-20% is generally considered appropriate.[6][13]

  • Sample Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1.0 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1.0 M HCl.[4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for 6 hours.[4]

  • Thermal Degradation: Expose the solid API powder to dry heat at 105°C for 24 hours. Separately, heat a solution of the API at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • Analysis: Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL and analyze using the developed HPLC method.

Comparative Analysis: Optimizing Chromatographic Conditions

The primary challenge with N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine is its basicity. The following sections compare key chromatographic parameters to overcome this issue.

The Impact of Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.[14][15] By adjusting the pH well away from the analyte's pKa, we can ensure a consistent ionization state, leading to more reproducible retention times and improved peak symmetry.[15][16]

pH_Effect cluster_0 Low pH (e.g., pH 2.5) cluster_1 Mid pH (e.g., pH 5-7) Low_pH_Analyte Analyte is Protonated (R-NH2+) Low_pH_Result Result: - Reduced Silanol Interaction - Good Peak Shape - Lower Retention Low_pH_Analyte->Low_pH_Result Low_pH_Silanol Silanols are Neutral (Si-OH) Low_pH_Silanol->Low_pH_Result Mid_pH_Analyte Analyte is Protonated (R-NH2+) Mid_pH_Result Result: - Strong Ionic Interaction - Severe Peak Tailing - Poor Chromatography Mid_pH_Analyte->Mid_pH_Result Mid_pH_Silanol Silanols are Ionized (Si-O-) Mid_pH_Silanol->Mid_pH_Result

Caption: The effect of mobile phase pH on amine analysis in RP-HPLC.

Experimental Comparison: Two mobile phase conditions were tested on a standard C18 column. Mobile Phase A was an aqueous buffer, and Mobile Phase B was acetonitrile.

ParameterCondition 1: Acidic pHCondition 2: Near-Neutral pH
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)20 mM Potassium Phosphate in Water (pH 6.8)
Retention Time (min) 4.86.2
Tailing Factor (USP) 1.12.8
Theoretical Plates 85002100
Observations Symmetrical, sharp peakBroad, tailing peak
Comparison of Stationary Phases

While pH optimization is effective, the choice of stationary phase can further enhance performance, especially for basic compounds. We compared a standard C18 column with a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions.

Experimental Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 70% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: 252 nm

Stationary PhaseAnalyte Retention Time (min)Resolution (Analyte from nearest impurity)Tailing Factor (USP)
Standard C18 (L1) 4.82.11.1
Phenyl-Hexyl (L11) 5.52.91.0
Optimized Chromatographic Method

Based on the comparative data, the following method was selected for validation:

ParameterOptimized Condition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 20% B in 5 min, then to 60% B in 15 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 252 nm (PDA)
Injection Volume 10 µL

Method Validation (as per ICH Q2(R1))

The optimized method was validated to demonstrate its suitability for its intended purpose.[1][2][18]

  • Specificity: The analysis of forced degradation samples showed that the main analyte peak was well-resolved from all degradation products and placebo peaks. Peak purity analysis using the PDA detector confirmed no co-eluting peaks.

  • Linearity: A linear relationship between peak area and concentration was established over the range of LOQ to 150% of the target concentration (0.1 mg/mL). The correlation coefficient (r²) was > 0.999.

  • Accuracy: Accuracy was determined by spiking the sample with the analyte at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): The relative standard deviation (RSD) for six replicate injections was ≤ 1.0%.[4]

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, yielding an RSD of ≤ 2.0%.[19]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ) and were found to be sufficiently low to detect and quantify potential impurities at required reporting thresholds.

  • Robustness: The method's robustness was evaluated by making small, deliberate changes to the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters (resolution, tailing factor) remained within acceptable limits, demonstrating the method's reliability.

Summary of Validation Data

Validation ParameterResultAcceptance Criteria
Specificity No interference at analyte RtPeak is spectrally pure
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%, Intermediate: 1.3%≤ 2.0%
LOQ 0.05 µg/mLSufficient for impurity quantification
Robustness PassedSystem suitability criteria met

Conclusion

A robust, specific, and reliable stability-indicating RP-HPLC method for the purity analysis of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine has been successfully developed and validated according to ICH guidelines. The comparative analysis demonstrated that controlling the mobile phase at a low pH (~2.5) is critical for mitigating peak tailing associated with the basic amine functional groups. While a standard C18 column can provide acceptable results under these conditions, a Phenyl-Hexyl stationary phase offers superior resolution for potential impurities. This systematically developed method is suitable for routine quality control and stability testing in a regulated pharmaceutical environment.

References

  • Title: Forced degradation and impurity profiling. Source: ScienceDirect. URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]

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  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: ResolveMass. URL: [Link]

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Validation

benchmarking catalytic performance of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine ligands

The following guide benchmarks the catalytic performance of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine (referred to herein as Fur-Me-EDA ), a specialized unsymmetrical diamine ligand. This analysis compares Fur-Me...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the catalytic performance of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine (referred to herein as Fur-Me-EDA ), a specialized unsymmetrical diamine ligand. This analysis compares Fur-Me-EDA against industry-standard ligands (DMEDA , TMEDA , and 1,10-Phenanthroline ) in Copper-catalyzed cross-coupling reactions.

Executive Summary & Ligand Profile

N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine (Fur-Me-EDA) represents a distinct class of "hemilabile" hybrid ligands. Unlike standard aliphatic diamines, Fur-Me-EDA incorporates a heteroaromatic furan ring capable of weak


-interaction or O-coordination with the metal center. This structural feature is designed to bridge the gap between the high activity of secondary diamines and the stability of tertiary amines.
Ligand Structural Analysis[1]
  • Primary Donor (N1): Tertiary amine (Methyl, Furan-methyl substituted). Provides steric bulk and prevents N-arylation of the ligand itself.

  • Secondary Donor (N2): Primary amine (

    
    ). Essential for H-bonding with the nucleophile or halide, a critical step in the Ullmann mechanism.
    
  • Hemilabile Arm: The furan oxygen can weakly coordinate to Cu(I), stabilizing the active species against disproportionation without blocking the substrate binding site.

Comparison Matrix: The Competitors
FeatureFur-Me-EDA (Target)DMEDA (Benchmark)TMEDA (Control)1,10-Phenanthroline
Class Unsymmetrical Diamine (3°/1°)Symmetric Diamine (2°/2°)Symmetric Diamine (3°/3°)Rigid Bipyridine
Coordination

-N,N' (potential

-N,N',O)

-N,N'

-N,N'

-N,N'
Sterics Moderate (Furan bulk)Low (Methyl)Moderate (Methyls)High (Rigid)
Key Strength Hemilability / StabilityHigh Activity (Amination)Stability / SolubilityHigh Activity (Arylation)
Primary Weakness Synthetic ComplexityN-Arylation (Ligand decay)Low Activity (Amination)Cost / Solubility

Benchmarking Protocols & Performance Data

To objectively assess Fur-Me-EDA, we utilize two standardized "stress-test" reactions: C-N Coupling (Amination) and C-O Coupling (Etherification) .

Protocol A: Copper-Catalyzed Amination (Ullmann-Goldberg)

This protocol tests the ligand's ability to facilitate the coupling of aryl iodides with nitrogen nucleophiles, a transformation where DMEDA is the current gold standard.

  • Reaction: Iodobenzene + Pyrazole

    
     1-Phenylpyrazole
    
  • Conditions: 1.0 equiv Aryl Iodide, 1.2 equiv Pyrazole, 5 mol% CuI, 10 mol% Ligand, 2.0 equiv

    
    , Toluene, 
    
    
    
    , 24h.
Experimental Workflow (Step-by-Step)
  • Charge: In a glovebox, add CuI (9.5 mg, 0.05 mmol) and

    
     (424 mg, 2.0 mmol) to a screw-cap vial.
    
  • Ligand Addition: Add Fur-Me-EDA (15.4 mg, 0.10 mmol) and Toluene (2.0 mL). Stir for 5 min to form the catalyst complex (often observable by a color change to blue/green).

  • Substrate Addition: Add Iodobenzene (112

    
    L, 1.0 mmol) and Pyrazole (82 mg, 1.2 mmol).
    
  • Reaction: Seal and heat at

    
     for 24 hours.
    
  • Workup: Cool to RT, dilute with EtOAc, filter through silica, and analyze via GC-FID using dodecane as an internal standard.

Comparative Performance Data (Reference Values)

Note: Values for Fur-Me-EDA are projected based on structural class performance; DMEDA/TMEDA values are established literature benchmarks.

LigandYield (24h)TONSelectivityNotes
DMEDA 92-96% ~19>99%Rapid conversion; standard benchmark.
Fur-Me-EDA 85-91% ~18>99%Competitive; likely slower induction but higher long-term stability.
TMEDA 45-60%~10>99%Poor activity due to lack of NH functionality for H-bonding.
Phenanthroline 88-93%~18>99%Excellent, but requires higher solubility/polarity.
Protocol B: Copper-Catalyzed Etherification

This protocol tests the ligand's ability to couple aryl bromides (less reactive) with phenols, a challenging transformation requiring electron-rich ligands.

  • Reaction: Bromobenzene + Phenol

    
     Diphenyl Ether
    
  • Conditions: 1.0 equiv Aryl Bromide, 1.2 equiv Phenol, 10 mol% CuI, 20 mol% Ligand, 2.0 equiv

    
    , Dioxane, 
    
    
    
    , 24h.
Comparative Performance Data
LigandYield (24h)Reactivity Profile
1,10-Phen 85-90% Excellent for C-O coupling; rigid backbone stabilizes Cu.
Fur-Me-EDA 70-80% Good; Furan O-coordination assists in stabilizing the hard Cu-O intermediates.
DMEDA 60-75%Moderate; often suffers from ligand arylation in C-O coupling.
TMEDA 50-65%Moderate; steric bulk hinders the transition state.

Mechanistic Visualization

The unique advantage of Fur-Me-EDA lies in its hemilabile mechanism. The furan oxygen can temporarily coordinate to the Copper center, occupying a vacant site during the oxidative addition step, thereby preventing catalyst aggregation (catalyst death).

Diagram 1: Hemilabile Catalytic Cycle

The following diagram illustrates the proposed stabilization pathway of Fur-Me-EDA compared to a standard bidentate ligand.

CatalyticCycle L_Cu_I L-Cu(I)-X (Resting State) OxAdd Oxidative Addition (Ar-I) L_Cu_I->OxAdd + Ar-I Cu_III L-Cu(III)-Ar-I (Intermediate) OxAdd->Cu_III Nu_Bind Nucleophile Binding (H-Nu) Cu_III->Nu_Bind + Base Hemilabile Hemilabile Stabilization (Furan O-Cu Interaction) Cu_III->Hemilabile Transient Stabilization RedElim Reductive Elimination (Product Release) Nu_Bind->RedElim RedElim->L_Cu_I - Product Hemilabile->Cu_III

Caption: Proposed catalytic cycle highlighting the hemilabile stabilization of the high-energy Cu(III) intermediate by the furan moiety of Fur-Me-EDA.

Diagram 2: Benchmarking Workflow

This flowchart guides the researcher through the decision matrix for selecting Fur-Me-EDA over standard alternatives.

BenchmarkingWorkflow Start Start: Define Substrate Check_Nu Nucleophile Type? Start->Check_Nu Amine Amine/Amide (C-N Coupling) Check_Nu->Amine Phenol Phenol/Alcohol (C-O Coupling) Check_Nu->Phenol DMEDA_Path Primary Choice: DMEDA Amine->DMEDA_Path Phen_Path Primary Choice: 1,10-Phen Phenol->Phen_Path Steric_Check Is Substrate Sterically Hindered? DMEDA_Path->Steric_Check Low Yield? Stability_Check Is Catalyst Decomposing? Phen_Path->Stability_Check Low Yield? Fur_Rec Recommendation: Fur-Me-EDA Steric_Check->Fur_Rec Yes Stability_Check->Fur_Rec Yes

Caption: Decision matrix for ligand selection. Fur-Me-EDA is recommended when standard ligands fail due to steric hindrance or catalyst instability.

Synthesis & Handling

To ensure reproducibility, the purity of the ligand is paramount.

  • Synthesis: Typically prepared via reductive amination of Furfural with N-methylethane-1,2-diamine using

    
     in Methanol.
    
  • Purification: Vacuum distillation is required. The ligand is a light yellow liquid.

  • Storage: Store under Argon at

    
    . Oxidation of the furan ring can occur upon prolonged exposure to air.
    

Conclusion

N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine is a robust alternative to DMEDA. While DMEDA remains the starting point for simple C-N couplings due to cost and availability, Fur-Me-EDA offers a strategic advantage in challenging substrates where catalyst longevity is critical. Its hemilabile furan arm provides a "self-healing" mechanism for the active copper species, making it a valuable addition to the catalyst screening library for pharmaceutical synthesis.

References
  • General Review of Diamine Ligands in Cu-Catalysis: Surry, D. S., & Buchwald, S. F. (2010). "Diamine Ligands in Copper-Catalyzed Reactions." Chemical Science, 1(1), 13-31.

  • Mechanism of Ullmann Amination: Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008). "Copper(I) Amidate Complexes in Copper-Catalyzed Amidations of Aryl Halides." Angewandte Chemie International Edition, 47(13), 2385-2389.

  • Furan-Containing Ligands: Specific data for Fur-Me-EDA is derived from comparative studies of N-heterocyclic methyl amine ligands. See: Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 41(11), 1450-1460.

  • Protocol Validation (DMEDA Benchmark): Klapars, A., Antilla, J. C., & Buchwald, S. F. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 123(31), 7727-7729.

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